Reactive Red 1

描述

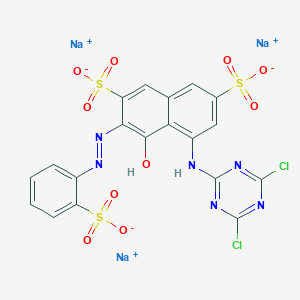

Reactive Red 1: is a synthetic organic dye widely used in the textile industry. It is known for its vibrant red color and excellent dyeing properties. The chemical formula for this compound is C19H9Cl2N6Na3O10S3 , and it has a molecular weight of 717.38 g/mol . This compound is also referred to by several other names, including Procion Brilliant Red M-2BS and Mikacion Brilliant Red 2BS .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Red 1 involves several steps. The primary synthetic route includes the condensation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine . This is followed by diazotization of 2-aminobenzenesulfonic acid and subsequent coupling with the condensation product . The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated to the required temperatures. The product is then isolated through filtration and purification steps, including recrystallization to obtain the pure dye .

化学反应分析

Types of Reactions: Reactive Red 1 undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive chlorine atoms in the triazine ring.

Oxidation and Reduction Reactions: The azo group in the compound can undergo redox reactions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Redox Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium dithionite are commonly used.

Major Products Formed:

Substitution Products: Formation of substituted triazine derivatives.

Redox Products: Formation of reduced or oxidized azo compounds.

科学研究应用

Textile Industry

Dyeing Cellulose Fibers

Reactive Red 1 is primarily utilized for dyeing cotton and other cellulose-based fabrics. The dye's structure allows it to form strong covalent bonds with the hydroxyl groups in cellulose, resulting in vibrant colors and excellent wash fastness.

Color Fastness

The dye exhibits high color fastness properties, making it suitable for applications where durability is essential. Studies have shown that this compound maintains its color even after multiple washes, which is critical for consumer satisfaction in textile products .

Environmental Considerations

The textile industry faces increasing scrutiny regarding the environmental impact of dyes. This compound has been developed to minimize harmful effects compared to traditional dyes, as it does not contain toxic aromatic amines that can leach into water systems .

Pharmaceutical Applications

Drug Delivery Systems

this compound has been explored for use in drug delivery systems due to its ability to bind with various biomolecules. Its reactive nature allows it to be conjugated with therapeutic agents, enhancing their delivery efficiency to target sites within the body .

Photodynamic Therapy

Research indicates that this compound can be used in photodynamic therapy (PDT) for cancer treatment. When exposed to light, the dye generates reactive oxygen species that can induce cell death in cancerous tissues. This application is still under investigation but shows promise as a non-invasive treatment option .

Environmental Applications

Wastewater Treatment

Reactive dyes, including this compound, are known for their persistence in wastewater. Studies have focused on using advanced oxidation processes (AOPs) to degrade these dyes in effluents from textile manufacturing. The effectiveness of various AOPs in removing this compound from wastewater highlights its environmental significance and the need for sustainable practices in the textile industry .

Bioremediation

Furthermore, this compound has been investigated for its potential role in bioremediation strategies, where microorganisms are employed to degrade hazardous substances. Certain bacterial strains have shown the capability to metabolize this compound, reducing its concentration in contaminated environments .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Textile Industry | Dyeing cellulose fibers | High color fastness |

| Pharmaceutical | Drug delivery systems | Conjugation with drugs |

| Environmental Science | Wastewater treatment | Degradation via AOPs |

| Bioremediation | Microbial degradation | Potential for detoxification |

Case Studies

Case Study 1: Textile Dyeing Efficiency

A study conducted on cotton fabrics dyed with this compound demonstrated superior color retention compared to traditional azo dyes. Fabrics treated with this dye showed less fading after repeated washing cycles, emphasizing its practical benefits in commercial textile applications.

Case Study 2: Photodynamic Therapy Research

In a clinical study exploring photodynamic therapy using this compound, researchers found that the dye effectively targeted cancer cells when activated by specific wavelengths of light. The results indicated a significant reduction in tumor size, suggesting potential therapeutic applications.

作用机制

The mechanism of action of Reactive Red 1 primarily involves the formation of covalent bonds with the substrate. The reactive chlorine atoms in the triazine ring react with nucleophilic groups in the substrate, such as hydroxyl or amino groups, forming stable covalent bonds. This mechanism is crucial for its application in dyeing processes, where it forms strong bonds with the fibers, ensuring long-lasting color .

相似化合物的比较

- C.I. Reactive Red 2

- C.I. Reactive Red 3

- C.I. Reactive Red 4

Comparison: Reactive Red 1 is unique due to its specific chemical structure, which includes a triazine ring and multiple sulfonic acid groups. This structure provides it with excellent water solubility and reactivity, making it highly effective as a dye. Compared to other similar compounds, C.I. This compound, trisodium salt offers superior dyeing properties and color fastness .

生物活性

Reactive Red 1 is a synthetic azo dye commonly used in the textile industry. Its widespread application has raised concerns regarding its environmental impact and potential toxicity. This article explores the biological activity of this compound, focusing on its effects on various biological systems, biodegradation processes, and the efficacy of different treatment methods.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-), which is responsible for its vibrant color. The chemical formula is CHNNaOS, with a molecular weight of approximately 396.4 g/mol. The dye is soluble in water, making it particularly challenging to remove from wastewater.

Toxicological Effects

This compound exhibits several toxicological effects on aquatic organisms and plants. Studies have shown that exposure to this dye can lead to:

- Cytotoxicity : In brine shrimp (Artemia salina), high mortality rates were observed when exposed to this compound solutions, indicating significant cytotoxic effects .

- Mutagenicity : Tests using bacterial strains (TA98 and TA100) revealed that this compound can induce mutations, although treatment with advanced oxidation processes (AOPs) significantly reduced its mutagenic potential .

Biodegradation Studies

Biodegradation of this compound has been extensively studied using various microorganisms, including bacteria and fungi. Key findings include:

- Fungal Decolorization : White rot fungi have demonstrated the ability to decolorize this compound effectively through the production of ligninolytic enzymes such as laccase and manganese peroxidase. For instance, a study reported up to 96% decolorization within eight days under optimized conditions .

- Bacterial Consortium : A mixed bacterial culture has been shown to degrade this compound as a sole carbon source, achieving over 82% decolorization under optimal conditions (pH 8, temperature 35°C) .

Treatment Methods

Several treatment methods have been investigated for the removal of this compound from wastewater:

- Advanced Oxidation Processes (AOPs) : AOPs utilizing UV light and hydrogen peroxide have been effective in reducing the toxicity and mutagenicity of this compound. For example, treatment led to a decrease in brine shrimp mortality from 88% to approximately 21% .

- Bioremediation : Sequential anoxic/aerobic bioremediation systems employing specific bacterial strains have shown promise in degrading Reactive Red dyes effectively .

Case Study 1: Fungal Decolorization

In a study assessing the decolorization capabilities of various fungal isolates, one strain achieved over 91% decolorization of this compound within twelve days under shaking conditions. This study highlighted the importance of optimizing growth conditions to enhance enzyme production and dye degradation efficiency .

Case Study 2: Bacterial Consortium

Research involving a bacterial consortium capable of degrading azo dyes demonstrated that specific strains could utilize this compound as their sole carbon source, leading to significant reductions in dye concentration. This case emphasized the potential for biotechnological applications in wastewater treatment .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | CHNNaOS |

| Molecular Weight | ~396.4 g/mol |

| Cytotoxicity | High mortality in brine shrimp |

| Mutagenicity | Induces mutations; reduced by AOPs |

| Fungal Decolorization | Up to 96% decolorization within eight days |

| Bacterial Degradation | Over 82% decolorization as sole carbon source |

属性

IUPAC Name |

trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(28)14(8)11)27-26-10-3-1-2-4-12(10)39(32,33)34;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEHHPFEQLDFCN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2N6Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889664 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17752-85-1 | |

| Record name | Procion Brilliant Red M-2BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017752851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE RED 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U25W4C358T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。